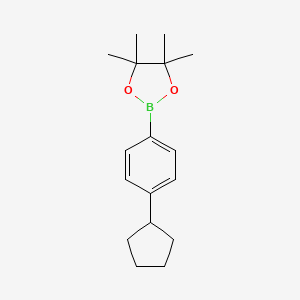

2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Overview

Description

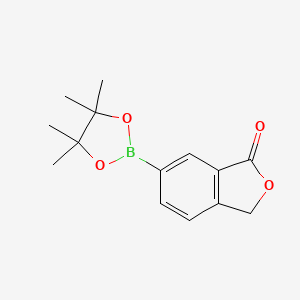

The compound “2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane” is a boronic ester. Boronic esters are derivatives of boronic acids, featuring a boron atom bonded to two oxygen atoms and one carbon atom . They are commonly used in organic synthesis and are known for their stability and ease of handling .

Synthesis Analysis

Boronic esters can be synthesized through various methods. One common method involves the reaction of phenylmagnesium bromide with trimethyl borate to form the ester, which is then hydrolyzed to the product . Another approach involves electrophilic borates trapping phenylmetal intermediates from phenyl halides or from directed ortho-metalation . Phenylsilanes and phenylstannanes can also transmetalate with BBr3, followed by hydrolysis to form phenylboronic acid .Chemical Reactions Analysis

Boronic esters are widely used in Suzuki-Miyaura coupling, a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction involves the transmetalation of the boronic ester to a palladium catalyst .Scientific Research Applications

Synthesis and Application in Material Science

A novel series of 4,4,5,5-tetramethyl-2-(4-substitutedstyrylphenyl)-1,3,2-dioxaborolane derivatives were synthesized, demonstrating applications in the creation of boron-containing stilbene derivatives. These derivatives were utilized in synthesizing boron-capped polyenes, aiming to develop new materials for LCD technology. This innovative approach offers a pathway for creating conjugated polyene materials, potentially improving liquid crystal display technologies. Further, these compounds are under investigation for their therapeutic potential in neurodegenerative diseases, underscoring the dual utility in material science and biomedicine (Das et al., 2015).

Chemical Synthesis and Biological Activity

The chemical synthesis of ortho-modified mercapto- and piperazino-methyl-phenylboronic acid derivatives, including 2-mercapto- and 2-piperazino-(methyl-phenyl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolanes, was explored. These compounds displayed inhibitory activity against serine proteases like thrombin, revealing potential therapeutic applications in treating conditions involving excessive or pathological thrombosis (Spencer et al., 2002).

Novel Lipogenic Inhibitors

Another significant area of application is the development of pinacolyl boronate-substituted stilbenes as novel lipogenic inhibitors. These derivatives, particularly compounds like BF102, showed an inhibitory effect on lipogenic gene expression in mammalian hepatocytes and suppressed cholesterol biosynthesis by inhibiting HMG-CoA reductase gene expression. Preliminary in vivo data suggested minimal toxicity, positioning BF102 as a promising candidate for lipid-lowering drug development (Das et al., 2011).

Continuous Flow Synthesis

A scalable continuous flow process was developed for preparing 4,4,5,5-tetramethyl-2-(3-trimethylsilyl-2-propynyl)-1,3,2-dioxaborolane, a key propargylation reagent. This method addresses the challenges associated with aqueous workup and batch processing in the production of such compounds, highlighting advancements in the synthesis process that could streamline manufacturing and research applications (Fandrick et al., 2012).

Advanced Material Applications

Further extending its applications, the synthesis of boron-containing compounds has been leveraged for developing new electron transport materials (ETMs). An efficient synthesis route was established for 2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)triphenylene, a crucial intermediate for ETM synthesis. This process marks a significant advancement in the materials field, paving the way for the development of triphenylene-based ETMs and host materials (Xiangdong et al., 2017).

Mechanism of Action

Target of Action

The compound 2-(4-Cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as 4-Cyclopentylphenylboronic acid pinacol ester, is primarily used as a reagent in organic synthesis . Its primary targets are organic molecules that participate in carbon-carbon bond-forming reactions .

Mode of Action

This compound is often used in Suzuki–Miyaura (SM) cross-coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . The compound interacts with its targets through a process known as transmetalation, where it transfers formally nucleophilic organic groups from boron to palladium .

Biochemical Pathways

The SM cross-coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Pharmacokinetics

It’s worth noting that boronic acids and their esters, including this compound, are only marginally stable in water . This could impact their bioavailability in aqueous environments.

Result of Action

The primary result of the action of this compound is the formation of new carbon-carbon bonds via the SM cross-coupling reaction . This enables the synthesis of a wide variety of complex organic molecules, contributing to the development of new drugs and materials .

Action Environment

The action of this compound can be influenced by environmental factors such as pH and the presence of water. For instance, the rate of hydrolysis of boronic pinacol esters, including this compound, is considerably accelerated at physiological pH . Additionally, these compounds are only marginally stable in water, which can influence their action, efficacy, and stability .

Biochemical Analysis

Biochemical Properties

The compound plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with a metal catalyst . The compound, being a boronic ester, is transferred from boron to palladium during the transmetalation process .

Cellular Effects

The cellular effects of 4-Cyclopentylphenylboronic acid pinacol ester are not well-documented in the literature. Boronic acids and their derivatives have been shown to interact with various cellular processes. For instance, a study has shown that a reactive oxygen species (ROS)-responsive drug delivery system was developed using a boronic acid derivative .

Molecular Mechanism

The molecular mechanism of action of 4-Cyclopentylphenylboronic acid pinacol ester primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, the compound undergoes transmetalation, where it is transferred from boron to palladium . This process is crucial for the formation of carbon-carbon bonds in the reaction .

Temporal Effects in Laboratory Settings

The temporal effects of 4-Cyclopentylphenylboronic acid pinacol ester in laboratory settings are largely dependent on the specific reactions it is involved in. For instance, in the Suzuki–Miyaura coupling reaction, the compound is smoothly converted to a mixture of organotrifluoroborate and pinacol .

Metabolic Pathways

Boronic acids and their derivatives are known to participate in various biochemical reactions, including the Suzuki–Miyaura coupling reaction .

Properties

IUPAC Name |

2-(4-cyclopentylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BO2/c1-16(2)17(3,4)20-18(19-16)15-11-9-14(10-12-15)13-7-5-6-8-13/h9-13H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVOIIZCFKHGMRA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2R,3S,5R)-5-[2-amino-6-[2-(4-nitrophenyl)ethoxy]purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B3289840.png)

![4-[(4-Aminophenyl)amino]butanoic acid](/img/structure/B3289848.png)

![Amino[1-(tert-butoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B3289954.png)